molecular formula C99H125N17O23 B12397156 FAM-CSKtide

FAM-CSKtide

Cat. No.: B12397156
M. Wt: 1921.1 g/mol
InChI Key: STKBRLQSXYLMQY-FYRVVHPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

FAM-CSKtide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The FAM (fluorescein amidite) group is introduced at the N-terminus of the peptide to provide fluorescence properties .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The process includes deprotection and coupling steps, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity .

Scientific Research Applications

FAM-CSKtide is widely used in scientific research due to its role as a substrate for various kinases. Its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and the presence of the FAM group, which provides distinct fluorescence properties. This makes it particularly useful for studying a wide range of kinases and their activities .

Properties

Molecular Formula

C99H125N17O23

Molecular Weight

1921.1 g/mol

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C99H125N17O23/c1-3-57(2)85(97(136)115-79(52-61-31-34-63(117)35-32-61)96(135)114-78(51-60-25-11-6-12-26-60)95(134)113-77(50-59-23-9-5-10-24-59)94(133)112-76(88(127)106-56-82(104)120)49-58-21-7-4-8-22-58)116-93(132)75(42-44-84(123)124)111-92(131)74(41-43-83(121)122)110-91(130)73(30-15-19-47-102)109-90(129)72(29-14-18-46-101)108-89(128)71(28-13-17-45-100)107-87(126)70(103)27-16-20-48-105-86(125)62-33-38-67-66(53-62)98(137)139-99(67)68-39-36-64(118)54-80(68)138-81-55-65(119)37-40-69(81)99/h4-12,21-26,31-40,53-55,57,70-79,85,117-119H,3,13-20,27-30,41-52,56,100-103H2,1-2H3,(H2,104,120)(H,105,125)(H,106,127)(H,107,126)(H,108,128)(H,109,129)(H,110,130)(H,111,131)(H,112,133)(H,113,134)(H,114,135)(H,115,136)(H,116,132)(H,121,122)(H,123,124)/t57-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,85-/m0/s1

InChI Key

STKBRLQSXYLMQY-FYRVVHPZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCNC(=O)C5=CC6=C(C=C5)C7(C8=C(C=C(C=C8)O)OC9=C7C=CC(=C9)O)OC6=O)N

Origin of Product

United States

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